molecular formula C15H17F2N2O3P B2882109 Diethyl (3,3-dicyano-1,1-difluoro-2-phenylpropyl)phosphonate CAS No. 1373611-34-7

Diethyl (3,3-dicyano-1,1-difluoro-2-phenylpropyl)phosphonate

Cat. No. B2882109
CAS RN: 1373611-34-7
M. Wt: 342.283
InChI Key: AHSKSVUDOHXPKU-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

This compound contains a total of 44 bonds, including 25 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 1 double bond, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitrile(s) (aliphatic), 1 ether(s) (aromatic), and 1 phosphonate(s) (thio-) .

Scientific Research Applications

Synthesis Applications

  • Preparation and Synthesis of Alkynes : Diethyl phosphonate compounds are utilized in the synthesis of alkynes, such as (4-Methoxyphenyl)Ethyne. This illustrates their role in the formation of complex organic structures (Marinetti & Savignac, 2003).

  • Difluoromethylenation of Ketones : These compounds mediate the difluoromethylenation of various ketones, facilitating the production of structurally diverse β-hydroxy-α,α-difluorophosphonates, which are of interest in medicinal research (Wang, Cao, & Zhou, 2016).

  • Heterocyclization Reactions : They are used in heterocyclization reactions with various compounds, leading to the creation of multiple derivatives of 1,4-dihydropyrano[2,3-c]pyrazole and other complex structures (Pasternak et al., 2004).

Material and Corrosion Studies

  • Anticorrosion Properties : These compounds have been investigated for their anticorrosion properties in different media, indicating their potential use in material science and engineering (Moumeni et al., 2020).

  • Corrosion Inhibitors for Industrial Processes : Specific diethyl phosphonate derivatives have been synthesized and tested as corrosion inhibitors for mild steel in hydrochloric acid, useful in industrial pickling processes (Gupta et al., 2017).

Chemical Properties and Modification

  • Lipophilic-Hydrophilic Property Tuning : Diethyl phosphonate compounds are modified to adjust the lipophilic-hydrophilic properties of certain chemicals, such as phthalocyanines (Kalashnikova et al., 2018).

  • Photophysical Behavior Studies : They are studied for their photophysical behavior, particularly in the context of luminescent ruthenium(II) bipyridyl complexes, highlighting their application in photochemistry (Montalti et al., 2000).

Pharmacological Research

  • Anticancer Agent in Chemo-differentiation Therapy : Certain diethyl phosphonate derivatives have shown potent anticancer activity, particularly in the context of acute promyelocytic leukemia, suggesting their application in pharmacological research (Mohammadi et al., 2019).

Dental Applications

  • Dental Monomers Synthesis : Novel dental monomers containing diethyl phosphonate groups have been synthesized and tested for their adhesive properties, indicating their utility in dental science (Altin et al., 2014).

properties

IUPAC Name

2-[(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-phenylethyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N2O3P/c1-3-21-23(20,22-4-2)15(16,17)14(13(10-18)11-19)12-8-6-5-7-9-12/h5-9,13-14H,3-4H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSKSVUDOHXPKU-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C1=CC=CC=C1)C(C#N)C#N)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C([C@@H](C1=CC=CC=C1)C(C#N)C#N)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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